molecular formula C15H20N4O B2932666 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pivalamide CAS No. 2034376-09-3

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pivalamide

Cat. No.: B2932666
CAS No.: 2034376-09-3
M. Wt: 272.352
InChI Key: KSCHMTCTBVGLPM-UHFFFAOYSA-N
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Description

N-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pivalamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around a 1-methyl-3-(pyridin-3-yl)-1H-pyrazole core, a privileged scaffold known for its versatility and presence in numerous bioactive molecules and FDA-approved drugs . This core structure is functionalized with a pivalamide (2,2-dimethylpropanamide) group, a bulky tertiary amide that is frequently incorporated into drug candidates to improve metabolic stability by sterically shielding the amide bond from enzymatic degradation . The 1-methyl-3-(pyridin-3-yl)-1H-pyrazole scaffold is a well-explored pharmacophore in pharmaceutical research. Pyrazole derivatives have demonstrated a broad spectrum of biological and pharmacological properties, enabling interactions with diverse biological targets . Specifically, the 3-pyridinyl substitution on the pyrazole ring is a key structural feature found in various investigational compounds . Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules. Its primary research applications include serving as a precursor in the development of potential therapeutic agents and being used in structure-activity relationship (SAR) studies to optimize potency and selectivity against biological targets. The structural attributes of this compound make it a valuable asset for chemists working in hit-to-lead optimization and in the exploration of novel heterocyclic compounds for chemical biology. This product is intended for research applications in a controlled laboratory setting only. It is not classified as a drug or pharmaceutical and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. It is strictly prohibited to introduce this product into humans or animals.

Properties

IUPAC Name

2,2-dimethyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-10-12-8-13(18-19(12)4)11-6-5-7-16-9-11/h5-9H,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCHMTCTBVGLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=NN1C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pivalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and a pivalamide functional group. The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with β-keto esters or diketones.
  • Introduction of the Pyridine Moiety : This is often done via coupling reactions, such as Suzuki-Miyaura coupling.
  • Formation of the Pivalamide : This step involves an amide coupling reaction between the intermediate and pivalic acid derivatives.

These steps ensure the successful construction of the desired compound, which can then be characterized using various analytical techniques such as NMR and mass spectrometry .

This compound exhibits various biological activities attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor interactions, leading to pharmacological effects.

Common mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing physiological responses.

Pharmacological Effects

Research indicates that pyrazole derivatives, including this compound, display a range of pharmacological effects:

  • Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes .
  • Antioxidant Properties : Some derivatives have demonstrated significant antioxidant activity, which is beneficial in neuroprotective applications .
  • Anticancer Potential : Certain pyrazole derivatives have been evaluated for their ability to induce apoptosis in cancer cells .

Study on Antioxidant Activity

A study synthesized several pyrazole derivatives and evaluated their antioxidant capabilities using DPPH and ABTS radical scavenging assays. One derivative exhibited exceptional antioxidant capacity, suggesting that similar compounds could be explored for neuroprotective effects against oxidative stress .

Evaluation of Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of pyrazole compounds. The study found that certain derivatives effectively reduced inflammation markers in vitro and in vivo, indicating potential therapeutic applications for conditions like arthritis .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleObserved Effects
Anti-inflammatoryN-(4-methoxybenzyl)-pyrazole derivativeReduced inflammation markers
AntioxidantY12 derivativeHigh radical scavenging capacity
AnticancerVarious pyrazole derivativesInduced apoptosis in cancer cell lines

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound :

  • Core : 1-methylpyrazole fused with pyridine.
  • Substituents : Pivalamide (tert-butyl carboxamide) on the pyrazole-methyl group.
  • Pivalamide provides steric bulk and metabolic stability.

Analog Compounds (from evidence):

N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide (): Substituents: Chloro, iodo, formyl groups on pyridine. Molecular Weight: 366.58 g/mol.

N-(2-chloro-6-((hydroxyimino)methyl)pyridin-3-yl)pivalamide (): Substituents: Chloro, hydroxyimino groups. Molecular Weight: 255.70 g/mol. Key Difference: Hydroxyimino group enables chelation or redox activity, differing from the target’s inert pivalamide .

N-(2-bromo-5-((tert-butyldimethylsilyloxy)methyl)pyridin-3-yl)pivalamide (): Substituents: Bromo, silyl-protected hydroxymethyl. Molecular Weight: 300.15 g/mol.

N-(5-hydroxypyridin-2-yl)pivalamide ():

  • Substituents : Hydroxyl group on pyridine.
  • Molecular Weight : 194.23 g/mol.
  • Key Difference : Hydroxyl group increases polarity and hydrogen-bonding capacity, contrasting with the target’s hydrophobic pyrazole .

Molecular Weight and Physicochemical Properties

The target compound’s molecular weight is estimated to be ~300–350 g/mol (based on structural similarity to analogs). Comparatively:

  • Lower molecular weight analogs (e.g., at 194.23 g/mol) exhibit higher solubility.
  • Halogenated analogs (e.g., at 366.58 g/mol) show increased density and melting points due to halogen interactions .

Pricing and Availability

  • 1 g : $400–500
  • 5 g : $1,600–2,000
  • 25 g : $4,800–6,000

Complexity in synthesis (e.g., pyrazole vs. pyridine cores) may elevate the target’s cost relative to simpler derivatives .

Tabulated Comparison of Key Analogs

Compound Name (CAS) Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Pyrazole-Pyridine Methyl, pivalamide ~300–350 (estimated) High planarity, metabolic stability
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide Pyridine Cl, I, CHO 366.58 Reactive, cross-coupling potential
N-(2-bromo-5-((TBDMS-O)methyl)pyridin-3-yl)pivalamide Pyridine Br, TBDMS-protected CH2OH 300.15 Lipophilic, BBB penetration
N-(5-hydroxypyridin-2-yl)pivalamide Pyridine OH 194.23 Polar, high solubility

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